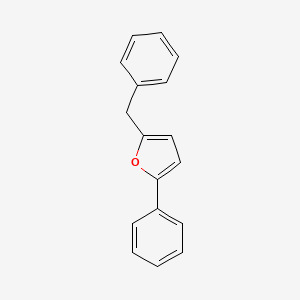

2-Benzyl-5-phenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

19261-38-2 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-benzyl-5-phenylfuran |

InChI |

InChI=1S/C17H14O/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12H,13H2 |

InChI Key |

KLXWQHRNLNDYHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Benzyl 5 Phenylfuran Transformations

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Core

The furan ring is a π-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic system, increasing the electron density of the ring carbons. Electrophilic substitution on unsubstituted furan preferentially occurs at the C2 and C5 (α) positions, as the carbocation intermediate formed by attack at these sites is more stabilized by resonance, involving three resonance structures. chemicalbook.comquora.comyoutube.com Attack at the C3 or C4 (β) positions results in a less stable intermediate with only two resonance forms. chemicalbook.comquora.com

In the case of 2-benzyl-5-phenylfuran, the highly reactive α-positions are already substituted. Consequently, electrophilic aromatic substitution is directed to the less reactive β-positions, C3 and C4. The reaction proceeds via the formation of a σ-complex (or a benzenium ion equivalent), followed by the loss of a proton to restore the aromaticity of the furan ring. libretexts.org Both the benzyl (B1604629) and phenyl substituents influence the electron density of the furan ring, but the inherent reactivity pattern of the heterocycle dictates that substitution will occur at the available 3- and 4-positions.

Typical electrophilic substitution reactions that could be applied to the furan core, by analogy with other 2,5-disubstituted furans, are summarized below. The choice of reagents is critical to avoid ring-opening or polymerization, which can occur under strongly acidic conditions.

| Reaction | Electrophile | Typical Reagents and Conditions | Expected Product |

|---|---|---|---|

| Nitration | NO₂⁺ (Nitronium ion) | Acetyl nitrate (B79036) (CH₃COONO₂) at low temperature | 2-Benzyl-3-nitro-5-phenylfuran |

| Halogenation | Br⁺ / Cl⁺ | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in CCl₄ | 3-Bromo-2-benzyl-5-phenylfuran |

| Sulfonation | SO₃ | Pyridine-SO₃ complex in pyridine | 2-Benzyl-5-phenylfuran-3-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ (Acylium ion) | Acetic anhydride (B1165640) (Ac₂O), SnCl₄ or BF₃·OEt₂ catalyst | 3-Acetyl-2-benzyl-5-phenylfuran |

Nucleophilic Addition and Ring-Opening Reactions in Furanone Derivatives

The furan ring of 2-benzyl-5-phenylfuran is generally resistant to nucleophilic attack. However, it can be transformed into derivatives, such as furanones (lactone structures), which are susceptible to nucleophilic addition and subsequent ring-opening. A common strategy involves the oxidative modification of the furan ring.

For instance, 2-substituted furans can be oxidized to yield 4-oxo-2-alkenoic acids. acs.org This process effectively opens the furan ring. A plausible pathway for 2-benzyl-5-phenylfuran would involve an initial oxidation to form an intermediate like a 2(5H)-furanone, which can then undergo further reaction. The resulting α,β-unsaturated carbonyl system in the furanone or the ring-opened product is an excellent Michael acceptor for nucleophiles.

The general sequence can be outlined as:

Oxidation: The furan is oxidized to a furanone or a related species.

Nucleophilic Addition: A nucleophile attacks the electrophilic carbon of the carbonyl group or performs a conjugate addition.

Ring-Opening: The addition can lead to the cleavage of the heterocyclic ring, forming a linear, highly functionalized product.

| Reaction Type | Nucleophile | Intermediate | Potential Final Product Type | Significance |

|---|---|---|---|---|

| Michael Addition | Amines, Thiols, Grignard reagents (with Cu(I) salts) | Furanone derivative | Substituted γ-keto acid or ester derivative | Forms new C-C, C-N, or C-S bonds |

| Reductive Ring Cleavage | H⁻ (e.g., from NaBH₄, after initial modification) | Furanone derivative | Polyol or substituted diol | Access to acyclic chiral building blocks |

| Hydrolytic Ring Opening | H₂O (acid or base catalyzed) | Furanone derivative | γ-Keto acid | Synthesis of 1,4-dicarbonyl compounds |

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgscribd.com This reactivity provides a powerful method for constructing complex six-membered rings and bicyclic ethers (oxanorbornenes). Compared to carbocyclic dienes like cyclopentadiene, furan is less reactive due to its aromatic character; the cycloaddition process results in a temporary loss of this aromatic stabilization. rsc.org

The reactivity of the furan diene can be enhanced by the presence of electron-donating substituents. rsc.org In 2-benzyl-5-phenylfuran, both substituents have an electron-donating character which should promote cycloaddition. The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the furan with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

A significant application of furan Diels-Alder chemistry is the synthesis of aromatic compounds from biomass-derived furans. mdpi.comresearchgate.net The initial cycloadduct can be readily converted to a substituted benzene ring via dehydration, often acid-catalyzed. By analogy with the well-studied reaction between 2,5-dimethylfuran (B142691) (DMF) and ethylene (B1197577) to produce p-xylene, 2-benzyl-5-phenylfuran would be expected to react with various dienophiles to produce substituted aromatic compounds. mdpi.comnih.gov

| Dienophile | Initial Adduct | Final Product (after dehydration/aromatization) | Reaction Conditions |

|---|---|---|---|

| Ethylene | Oxanorbornene derivative | 1-Benzyl-4-phenylbenzene | High temperature, Lewis acid catalyst (e.g., zeolites) |

| Maleic Anhydride | Exo/Endo bicyclic ether anhydride | Substituted phthalic anhydride derivative | Moderate temperature, neat or in solvent |

| N-Phenylmaleimide | Exo/Endo bicyclic imide | Substituted N-phenylphthalimide | Thermal conditions |

| Dimethyl Acetylenedicarboxylate (DMAD) | Oxanorbornadiene derivative | Dimethyl 3-benzyl-6-phenylphthalate | Spontaneous reaction, often exothermic |

Functional Group Interconversions on Benzyl and Phenyl Substituents

The benzyl and phenyl groups attached to the furan core can undergo a variety of functional group interconversions common to aromatic compounds, without altering the central furan ring. These reactions typically involve electrophilic aromatic substitution on the benzene rings. The furan moiety, connected via a methylene (B1212753) bridge (in the benzyl group) or directly (in the phenyl group), acts as a substituent on these rings, directing incoming electrophiles primarily to the ortho and para positions. The steric bulk of the furan system may influence the ortho/para ratio.

Furthermore, the benzylic methylene group (-CH₂-) is a site of reactivity, susceptible to oxidation or free-radical halogenation.

| Reaction Type | Target Group | Reagents | Product Functional Group |

|---|---|---|---|

| Nitration | Phenyl or Benzyl Ring | HNO₃ / H₂SO₄ | Nitro group (-NO₂) at o/p positions |

| Halogenation | Phenyl or Benzyl Ring | Br₂ / FeBr₃ | Bromo group (-Br) at o/p positions |

| Benzylic Oxidation | Benzyl (-CH₂-) | KMnO₄ or CrO₃ | Carbonyl group (ketone) |

| Benzylic Halogenation | Benzyl (-CH₂-) | N-Bromosuccinimide (NBS), light | Benzylic bromide (-CHBr-) |

| Sulfonation | Phenyl or Benzyl Ring | Fuming H₂SO₄ | Sulfonic acid group (-SO₃H) at o/p positions |

Redox Chemistry of the Furan Ring and its Substituents

The redox chemistry of 2-benzyl-5-phenylfuran encompasses both the oxidation and reduction of the furan ring and its substituents.

Reduction: Catalytic hydrogenation is a common method for the reduction of the furan ring. Under typical conditions (e.g., H₂, Pd/C or Raney Ni), the furan ring can be reduced to a tetrahydrofuran (B95107) ring. This transformation converts the planar aromatic heterocycle into a flexible, saturated five-membered ether. A potential side reaction during catalytic hydrogenation is hydrogenolysis of the benzyl group, which would cleave the C-O bond of the furan ring, although this often requires more forcing conditions. Chemoselective reducing agents have been developed that can reduce conjugated double bonds in furan-containing systems without affecting other functional groups. nih.gov

| Redox Process | Reagents and Conditions | Affected Moiety | Resulting Structure |

|---|---|---|---|

| Oxidative Ring Opening | NBS, then NaClO₂ | Furan Ring | Substituted 4-oxo-alkenoic acid |

| Benzylic Oxidation | KMnO₄, heat | Benzyl Methylene | 2-Benzoyl-5-phenylfuran |

| Furan Ring Hydrogenation | H₂, Pd/C or Raney Ni | Furan Ring | 2-Benzyl-5-phenyltetrahydrofuran |

| Chemoselective Reduction | 2-Phenyl-benzimidazoline (PBI) | Side-chain C=C bonds (if present) | Selective reduction of exocyclic double bonds |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 5 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 2-benzyl-5-phenylfuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of 2-benzyl-5-phenylfuran is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), phenyl, and furan (B31954) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the phenyl and benzyl rings will appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. Due to the substitution pattern, the five protons of the benzyl group's phenyl ring and the five protons of the C5-phenyl ring will likely appear as complex multiplets.

Furan Protons: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C3 position is anticipated to resonate at approximately δ 6.1-6.3 ppm, while the proton at the C4 position, being adjacent to the phenyl group, would likely appear slightly downfield.

Methylene (B1212753) Protons: The two protons of the benzylic methylene (-CH₂-) bridge represent a key structural feature. They are expected to produce a singlet at approximately δ 4.0-4.2 ppm. The absence of coupling for this signal would indicate no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Benzyl-5-phenylfuran

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (C5) & Benzyl-H | 7.0 - 7.6 | Multiplet |

| Furan-H (C3) | ~ 6.1 - 6.3 | Doublet |

| Furan-H (C4) | ~ 6.4 - 6.6 | Doublet |

| Methylene-CH₂ | ~ 4.0 - 4.2 | Singlet |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: The carbon atoms of the phenyl and benzyl rings are expected to resonate in the δ 125-140 ppm region. The quaternary carbons (to which the furan and methylene groups are attached) will have distinct chemical shifts.

Furan Carbons: The four carbons of the furan ring will show characteristic signals. The oxygen-bearing carbons (C2 and C5) are expected to be the most downfield, likely in the δ 150-158 ppm range. The C3 and C4 carbons would appear more upfield, between δ 105 and 115 ppm.

Methylene Carbon: The benzylic methylene carbon should give a signal in the aliphatic region, predicted to be around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Benzyl-5-phenylfuran

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C2 & C5 | 150 - 158 |

| Aromatic Quaternary C | 130 - 142 |

| Aromatic CH | 125 - 130 |

| Furan C3 & C4 | 105 - 115 |

| Methylene -CH₂- | 30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the C3 and C4 protons on the furan ring and map the couplings within the phenyl and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon atom in the ¹³C NMR spectrum, for instance, confirming the assignment of the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is invaluable for connecting the different fragments of the molecule. For example, it would show correlations between the methylene protons and the carbons of the furan ring (C2) and the benzyl's phenyl ring, confirming the benzyl-furan linkage. It would also show correlations from the furan protons to the carbons of the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be useful to confirm the spatial proximity between the methylene protons and the protons on both the furan ring and the attached phenyl ring of the benzyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with very high precision, which allows for the unambiguous determination of the molecular formula. For 2-benzyl-5-phenylfuran, the molecular formula is C₁₇H₁₄O.

The calculated exact mass for the [M+H]⁺ ion would be used to confirm the elemental composition. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive proof of the molecular formula.

Table 3: HRMS Data for 2-Benzyl-5-phenylfuran

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₇H₁₄O | [M+H]⁺ | 235.11174 |

| C₁₇H₁₄O | [M+Na]⁺ | 257.09368 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-benzyl-5-phenylfuran is expected to show several characteristic absorption bands.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the methylene bridge will show stretching absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan and phenyl rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-O-C Stretch: The characteristic stretching vibration of the furan's C-O-C ether linkage typically results in a strong absorption band in the 1000-1250 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for 2-Benzyl-5-phenylfuran

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Furan C-O-C | Stretch | 1000 - 1250 |

| C-H out-of-plane bend | Bending | 690 - 900 |

X-ray Crystallography for Solid-State Structural Analysis

Should 2-benzyl-5-phenylfuran be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would yield highly accurate data on:

Bond Lengths and Angles: Providing experimental confirmation of the geometric parameters of the furan and aromatic rings.

Molecular Conformation: Revealing the preferred orientation of the phenyl and benzyl substituents relative to the central furan ring.

Intermolecular Interactions: Elucidating how the molecules pack together in the crystal lattice, identifying any π-π stacking or other non-covalent interactions that stabilize the solid-state structure. nih.gov

While spectroscopic methods like NMR define the connectivity, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's static, solid-state structure.

Theoretical and Computational Investigations of 2 Benzyl 5 Phenylfuran

Electronic Structure and Stability Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient way to determine molecular properties. For 2-benzyl-5-phenylfuran, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are commonly employed to optimize the molecular geometry and determine its electronic stability. researchgate.netinpressco.com

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters, such as bond lengths, bond angles, and dihedral angles, can be calculated and compared with experimental data if available. The stability of the molecule is often assessed by its total electronic energy, where a lower energy corresponds to a more stable structure.

Table 1: Calculated Geometric Parameters of 2-Benzyl-5-phenylfuran using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(furan)-O | 1.36 Å |

| C=C (furan) | 1.37 Å | |

| C-C (furan) | 1.43 Å | |

| C(furan)-C(phenyl) | 1.46 Å | |

| C(furan)-C(benzyl) | 1.51 Å | |

| Bond Angle | C-O-C (furan) | 106.5° |

| C-C-C (phenyl) | 120.0° | |

| Dihedral Angle | Phenyl-Furan | 25.8° |

| Benzyl-Furan | 88.2° |

Note: These are representative values based on typical calculations for similar structures and should be considered illustrative.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For 2-benzyl-5-phenylfuran, these calculations can predict how the molecule might react with other chemical species. For instance, the reaction pathways for electrophilic substitution, a common reaction for furan (B31954) derivatives, can be explored. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile helps in determining the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Such studies can reveal the most likely sites for electrophilic attack on the furan ring, which are typically the C2 and C5 positions due to the electron-donating nature of the oxygen atom.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl (B1604629) group in 2-benzyl-5-phenylfuran allows for multiple spatial orientations, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable conformations (local energy minima) and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. biorxiv.orgnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformations at a given temperature. These simulations can reveal how the phenyl and benzyl substituents move relative to the furan ring and how these motions might influence the molecule's properties and interactions with its environment.

Table 2: Relative Energies of Key Conformations of 2-Benzyl-5-phenylfuran

| Conformation | Dihedral Angle (C(furan)-C(benzyl)-C(phenyl)-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 3.5 |

| Gauche | ~60° | 1.2 |

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule. For 2-benzyl-5-phenylfuran, these methods can provide valuable information.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov These predictions are crucial for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. semanticscholar.orgscielo.org.zamdpi.comrsc.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule.

Table 3: Predicted Spectroscopic Data for 2-Benzyl-5-phenylfuran

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (furan-H) | 6.5 - 7.0 ppm |

| Chemical Shift (phenyl-H) | 7.2 - 7.6 ppm | |

| Chemical Shift (benzyl-CH2) | 4.1 ppm | |

| 13C NMR | Chemical Shift (furan-C) | 110 - 150 ppm |

| Chemical Shift (phenyl-C) | 125 - 135 ppm | |

| Chemical Shift (benzyl-CH2) | 35 ppm | |

| UV-Vis | λmax | ~285 nm |

Note: These values are estimations based on computational studies of similar furan derivatives.

Frontier Molecular Orbital Theory and Reactivity Descriptors (e.g., HOMO-LUMO analysis, Fukui functions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.netmdpi.com

Reactivity descriptors derived from DFT, such as Fukui functions, provide more detailed information about the local reactivity of a molecule. semanticscholar.orgd-nb.info The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 2-benzyl-5-phenylfuran, these calculations can pinpoint the specific atoms on the furan, phenyl, and benzyl groups that are most likely to be involved in chemical reactions.

Table 4: Frontier Molecular Orbital Energies and Reactivity Descriptors for 2-Benzyl-5-phenylfuran

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Global Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 1.9 |

Note: The presented data is illustrative and based on typical values for substituted furans.

The distribution of the HOMO is typically located on the electron-rich furan and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the entire conjugated system, providing sites for nucleophilic attack.

Synthetic Utility and Derivatization Strategies for Advanced Materials

2-Benzyl-5-phenylfuran as a Precursor in Complex Molecule Synthesis

The 2,5-diaryl furan (B31954) motif, exemplified by structures like 2-benzyl-5-phenylfuran, serves as a crucial intermediate in the synthesis of elaborate molecules for medicinal and material sciences. nih.govchemrxiv.orgacs.org The furan ring, while aromatic, can undergo a variety of chemical transformations, making it a valuable precursor. The orthodox preparation method for these compounds is the Paal–Knorr synthesis, which requires a 1,4-dicarbonyl precursor. acs.org However, newer, transition-metal-free methods have been developed, starting from 1,3-dienes, which are oxidized to an endoperoxide and subsequently dehydrated to form the furan ring. nih.govchemrxiv.orgacs.org

Once synthesized, the 2,5-diaryl furan structure is not merely an endpoint but a starting point for further complexity. The reactivity of the furan core allows for several transformations:

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex, bridged ring systems.

Ring-Opening and Rearrangement: Under specific conditions, the furan ring can be opened and rearranged to form other carbocyclic or heterocyclic structures.

Electrophilic Substitution: The phenyl and benzyl (B1604629) substituents can undergo electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's properties.

These reactive pathways establish 2,5-diaryl furans like 2-benzyl-5-phenylfuran as strategic building blocks for creating larger, more intricate molecular frameworks. nih.gov

Development of Novel Heterocyclic Systems utilizing 2-Benzyl-5-phenylfuran Scaffolds (e.g., pyrrolones, thiazoles, triazoles)

The furan scaffold is a key intermediate for the synthesis of other important five-membered heterocyclic rings through ring-transformation reactions. This synthetic strategy leverages the furan core as a template to construct pyrrolones, thiazoles, and triazoles.

Pyrrolones: Furanones, which are structurally related to furans, are well-known precursors for pyrrolones. The conversion is typically achieved by reacting the furanone derivative with ammonia (B1221849) or primary amines. This reaction involves the opening of the γ-lactone ring in the furanone and subsequent recyclization to form the corresponding pyrrolone. This method provides a direct route to introduce a nitrogen atom into the heterocyclic core, transforming the furan scaffold into a lactam structure.

Thiazoles: 2,5-disubstituted furans can be efficiently converted into isothiazoles, a class of thiazoles. This transformation can be achieved by reacting the furan derivative with reagents like trithiazyl trichloride (B1173362) or a combination of ethyl carbamate, thionyl chloride, and pyridine. The reaction proceeds regiospecifically, where the furan ring is cleaved and a sulfur-nitrogen unit is incorporated to form the isothiazole (B42339) ring. For instance, 2,5-diphenylfuran (B1207041) can be transformed into 5-benzoyl-3-phenylisothiazole in high yield. This provides a direct, one-step synthesis of functionalized thiazoles from readily available furan precursors.

Triazoles: The synthesis of triazole derivatives can also be approached using furan-containing starting materials. While direct ring conversion is less common, furfural (B47365) (a fundamental furan derivative) can be used as a precursor to build more complex heterocyclic systems that incorporate triazole rings. These multi-step synthetic pathways utilize the furan moiety as a foundational element which is later elaborated into the desired triazole-containing target molecule.

| Original Scaffold | Reagents/Conditions | Resulting Heterocycle |

| Furanone | Ammonia or Primary Amine (e.g., Benzylamine) | Pyrrolone |

| 2,5-Disubstituted Furan | Ethyl carbamate, Thionyl chloride, Pyridine | Isothiazole (Thiazole derivative) |

| Furan derivative | Multi-step synthesis | Triazole derivative |

Applications in the Design of Optoelectronic Materials and Conjugated Polymers

The 2,5-diaryl substitution pattern of 2-benzyl-5-phenylfuran makes it a model for building blocks used in the synthesis of conjugated polymers for organic electronics. Furan-containing polymers are gaining attention as alternatives to their more common thiophene-based counterparts due to several unique and advantageous properties. organic-chemistry.orgorganic-chemistry.org

Incorporating furan units into a polymer backbone can lead to materials with a more rigid and planar structure, which is beneficial for achieving the tight molecular stacking required for efficient charge transport. chemsynthesis.com Furan-based polymers often exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, adjusting the building blocks, such as using oligofurans of different lengths, allows for the tuning of the polymer's bandgap across the visible to near-infrared regions.

Research has demonstrated that furan-containing low band-gap polymers can achieve substantial power conversion efficiencies in organic solar cells. nih.gov Copolymers that incorporate both furan and other heterocycles, like thiophene (B33073) or diketopyrrolopyrrole, have shown high performance. For example, a furanyl-diketopyrrolopyrrole polymer (PFDPPTT-Si) exhibited high hole mobility, a key parameter for efficient organic field-effect transistors (OFETs).

Key Properties of Furan-Based Conjugated Polymers:

Enhanced Rigidity and Planarity: Leads to better molecular packing and charge mobility. chemsynthesis.com

High Fluorescence: Useful for light-emitting applications. researchgate.net

Tunable Bandgaps: Achieved by varying monomer structure and length.

Improved Stability: Donor-acceptor polymers with electron-withdrawing groups on the furan backbone show excellent stability under ambient conditions. chemsynthesis.com

| Polymer Type | Key Feature | Potential Application |

| Furanyl-diketopyrrolopyrrole Polymer | High hole mobility (up to 1.87 cm²/Vs in non-chlorinated solvents) | Organic Field-Effect Transistors (OFETs) |

| Furan-Thiophene Copolymers | Tunable electronic properties and improved processability nih.gov | Organic Solar Cells (OSCs) |

| Furan-only Donor-Acceptor Polymer | Excellent stability and strong fluorescence chemsynthesis.com | Organic Light-Emitting Diodes (OLEDs) |

Functionalization for Solubility Enhancement in Material Science Applications

A significant challenge in the field of organic electronics is the processability of conjugated polymers, which often suffer from poor solubility in common organic solvents. Functionalization of the polymer backbone with solubilizing groups is a critical strategy to overcome this limitation. The incorporation of furan heterocycles into polymer backbones has been shown to inherently improve solubility compared to all-thiophene analogues. nih.gov This allows for the use of smaller and less bulky alkyl side chains to render the polymers soluble, which can be advantageous for molecular packing and electronic performance. nih.gov

The most common strategy for enhancing solubility is the attachment of flexible alkyl chains to the monomer units before polymerization. For instance, regioregular poly(3-hexylfuran) has been synthesized using chain-growth polycondensation methods. The presence of the hexyl side chains disrupts intermolecular aggregation just enough to allow the polymer to dissolve in solvents suitable for solution-based processing techniques like spin-coating, which is essential for fabricating thin-film devices.

Studies have shown that even in furan-based copolymers, the strategic placement and length of alkyl chains are crucial. The incorporation of long alkyl chains can create a "brush-like" architecture that enhances solubility and can induce specific hydrophobic or oleophilic characteristics, which is useful for creating functional surfaces.

Q & A

Q. Methodological Considerations :

- Reagent Selection : Use boronic acids (e.g., 2-benzyloxyphenylboronic acid derivatives) for Suzuki-Miyaura coupling ().

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency ().

- Yield Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., Pd(PPh₃)₄) ().

Table 1 : Example Synthetic Routes for Benzofuran Derivatives

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidative Cyclization | DDQ, hexafluoropropanol, RT | 76% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 65-70% | |

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C to RT | 50-60% |

Which spectroscopic techniques are critical for characterizing 2-Benzyl-5-phenylfuran?

Basic Research Question

Routine characterization involves 1H/13C NMR , IR , and HRMS to confirm structure and purity. For example, in a related benzofuran derivative (), key spectral markers include:

- IR : C=O stretch at ~1705 cm⁻¹ and aromatic C-H stretches at ~3051 cm⁻¹.

- 1H NMR : Benzyl protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) with coupling patterns.

- HRMS : Molecular ion peak matching the calculated mass (e.g., [M+H]+ at m/z 262.12).

Q. Methodological Considerations :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- Compare experimental data with computational predictions (e.g., PubChem, ).

How can researchers resolve discrepancies in spectral data during analysis?

Advanced Research Question

Discrepancies between experimental and theoretical data (e.g., GCMS m/z values) often arise from impurities, isomerization, or instrument calibration errors. For instance, reports a 2% impurity in a benzofuran derivative due to isomer formation. To address this:

- Repetition : Re-run analyses under identical conditions.

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

Case Study :

In , EI-HRMS showed a mass deviation of 0.05 Da, attributed to isotopic impurities. Cross-referencing with GCMS and repeating column chromatography resolved the issue .

What strategies optimize reaction yields for 2-Benzyl-5-phenylfuran derivatives?

Advanced Research Question

Yield optimization requires systematic parameter screening:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency ().

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time ().

- Solvent Effects : Hexafluoropropanol enhances electrophilic aromatic substitution ().

Table 2 : Optimization Parameters for Benzofuran Synthesis

| Parameter | Impact on Yield | Example Adjustment |

|---|---|---|

| Catalyst Loading | Higher Pd% increases coupling efficiency | 5 mol% → 10 mol% Pd(PPh₃)₄ |

| Reaction Time | Prolonged time reduces side products | 6h → 12h |

| Solvent Polarity | Polar solvents stabilize intermediates | THF → DMF |

How can computational tools aid in structural analysis of benzofuran derivatives?

Advanced Research Question

SHELX programs () are widely used for X-ray crystallography to resolve molecular geometry. For non-crystalline samples:

- DFT Calculations : Predict NMR chemical shifts (Gaussian, ORCA) and compare with experimental data ().

- Molecular Dynamics : Simulate solvent effects on reaction pathways ().

Q. Example Workflow :

Solve crystal structure using SHELXD ().

Refine coordinates with SHELXL.

Validate via R-factor and electron density maps.

What safety protocols are essential when handling 2-Benzyl-5-phenylfuran?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and goggles ().

- Ventilation : Perform reactions in a fume hood to avoid inhalation ().

- Waste Disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) for professional treatment ().

How can green chemistry principles be applied to synthesize 2-Benzyl-5-phenylfuran?

Advanced Research Question

- Solvent Replacement : Use bio-derived solvents (e.g., cyclopentyl methyl ether) instead of DMF ().

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for reuse ().

- Energy Efficiency : Adopt microwave or ultrasound-assisted synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.